(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
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Overview
Description
“®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C22H20N4O2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring fused with a pyrrole ring, and it has a phenylamino and aminomethyl substituents . The exact 3D conformer can be found in specialized chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chemical Synthesis and Structural Analysis The compound is utilized in the synthesis of various heterocyclic compounds. Kacem and Hassine (2014) presented a procedure for synthesizing diastereomerically pure compounds through cyclocondensation reactions, which were then converted into optically active forms in good yields (Kacem & Hassine, 2014). Additionally, Dmitriev et al. (2015) reported on the spiro heterocyclization of 5-Phenyl-1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones, leading to substituted dihydro-1H-spiro compounds, demonstrating the chemical versatility of related compounds (Dmitriev et al., 2015).
Pharmacological Applications Derivatives of this compound have been studied for their potential in inhibiting protein kinases, a class of enzymes crucial in various biological pathways. Danilenko et al. (2008) discovered that dialkylaminomethyl derivatives of diazepines, which share structural similarities with the compound , exhibited activity against human serine/threonine and tyrosine kinases at low micromolar concentrations (Danilenko et al., 2008).
Material Science Applications In material science, derivatives of this compound have been integrated into polymers. Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing tetraarylated pyrrolo derivatives, showcasing their solubility in organic solvents and potential application in material science due to their unique color properties (Welterlich, Charov, & Tieke, 2012).
Safety And Hazards
properties
IUPAC Name |
3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-11-13-10-17-18(15-8-4-5-9-16(15)26(17)12-13)19-20(22(28)25-21(19)27)24-14-6-2-1-3-7-14/h1-9,13H,10-12,23H2,(H2,24,25,27,28)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDMSXJUNSZGP-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469446 |
Source
|
Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
CAS RN |
950751-58-3 |
Source
|
Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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